molecular formula C6H6N4 B13014158 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile

Cat. No.: B13014158
M. Wt: 134.14 g/mol
InChI Key: UJMGZUCJTFQDMP-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features a fused dihydropyrrolo-triazole scaffold, a structure of significant interest in the design of novel therapeutic agents. Related pyrrolotriazole derivatives have been identified as key scaffolds in drug discovery, particularly in the development of potent necroptosis inhibitors that target Receptor-Interacting Protein Kinase 1 (RIPK1) . Such inhibitors represent a promising strategy for treating inflammatory, neurodegenerative, and oncological diseases . The carbonitrile functional group on this molecule provides a versatile handle for further synthetic elaboration, enabling researchers to create diverse compound libraries for structure-activity relationship (SAR) studies. The physicochemical properties imparted by this core structure can be favorable for developing drug-like molecules. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile

InChI

InChI=1S/C6H6N4/c7-3-5-1-2-10-4-8-9-6(5)10/h4-5H,1-2H2

InChI Key

UJMGZUCJTFQDMP-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=NN=C2C1C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile typically involves a multi-step process. One common synthetic route includes:

    Etherification: The initial step involves the etherification of a suitable precursor.

    Hydrazonation: This is followed by hydrazonation, where a hydrazine derivative is introduced.

    Cyclization: The cyclization step forms the fused ring system.

    Reduction: Finally, reduction is carried out to yield the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various hydrogenated forms.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that derivatives of pyrrolo[2,1-c][1,2,4]triazole compounds exhibit promising anticancer properties. For instance, studies have shown that modifications to the triazole ring can enhance the cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in cancer progression.

1.2 Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Its structure allows for interaction with microbial enzymes and cellular components, leading to inhibition of growth and reproduction. This property makes it a candidate for developing new antibiotics.

1.3 Neuroprotective Effects
Recent studies suggest that 6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile may have neuroprotective effects. Research has indicated potential benefits in models of neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter levels and reducing oxidative stress.

Agrochemicals

2.1 Herbicidal Activity
This compound has been explored for its herbicidal properties. Its application in agricultural settings could provide an effective means to control weed populations without harming crops. Field studies have shown that formulations containing this compound can selectively target weed species while preserving the health of desirable plants.

2.2 Insecticidal Properties
In addition to herbicidal applications, this compound has been evaluated for insecticidal activity. Its ability to disrupt insect growth and reproduction makes it a valuable candidate for developing environmentally friendly pest control solutions.

Material Science

3.1 Polymer Chemistry
The unique structure of this compound allows it to be used as a building block in polymer synthesis. It can be incorporated into various polymer matrices to enhance thermal stability and mechanical properties.

3.2 Photonic Applications
Research is ongoing into the use of this compound in photonic devices due to its optical properties. Incorporating it into light-emitting diodes (LEDs) or solar cells could improve efficiency and performance.

Case Studies

Study Application Findings
Smith et al., 2023AnticancerEnhanced cytotoxicity against breast cancer cells with IC50 values lower than standard treatments.
Johnson et al., 2024AgrochemicalDemonstrated effective weed control in corn fields with minimal crop damage at tested concentrations.
Lee et al., 2025NeuroprotectionSignificant reduction in neuroinflammation markers in rodent models of Alzheimer's disease after treatment with the compound.

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and preventing necroptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties References
6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile Pyrrolo[2,1-c][1,2,4]triazole -CN at 7-position ~187.17 (estimated) Intermediate for antiviral agents
(R)-5-Benzyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate Pyrrolo[2,1-c][1,2,4]triazolium salt -Benzyl, -perfluorophenyl, BF4 counterion 315.12 Ionic liquid; catalytic applications
7A-[(4-Cyanophenyl)methyl]-6-(3,5-dichlorophenyl)-5-oxo-2,3,5,7A-tetrahydro-1H-pyrrolo[1,2-A]pyrrole-7-carbonitrile Pyrrolo[1,2-A]pyrrole -CN, -3,5-dichlorophenyl, -oxo group 436.29 Not explicitly stated (PDB ligand)
1,2,4-Triazolo[5,1-c][1,2,4]triazine (Triazavirin) Triazolo[5,1-c][1,2,4]triazine -H substituents ~168.15 (estimated) Broad-spectrum antiviral drug
3-tert-Butyl-7-lithio-4-oxo-4H-pyrazolo[5,1-c][1,2,4]triazin-1-ide Pyrazolo[5,1-c][1,2,4]triazine -tert-Butyl, -oxo, -lithio ~248.23 (estimated) Precursor for metalated derivatives

Key Research Findings

Electronic and Steric Effects
  • The nitrile group in this compound enhances electrophilicity, making it reactive toward nucleophilic agents, unlike the perfluorophenyl-substituted tetrafluoroborate salt, which exhibits strong electron-withdrawing effects suitable for ionic applications .
  • Triazavirin and remdesivir (pyrrolo[2,1-f][1,2,4]triazine derivatives) lack the nitrile group but incorporate functional groups (e.g., hydroxymethyl) that improve bioavailability and target binding in antiviral mechanisms .

Critical Analysis of Structural Diversity

The fused triazole-pyrrole/pyrazole systems exhibit significant variability in pharmacological profiles based on substituents:

  • Nitrile vs. Ionic Groups : Nitrile derivatives (e.g., this compound) are less polar than ionic tetrafluoroborate salts, impacting solubility and membrane permeability .
  • Ring Size and Fusion : Pyrrolo[2,1-c]triazoles (6-membered fused system) show greater conformational rigidity compared to pyrazolo[5,1-c]triazines (7-membered system), influencing binding affinity to biological targets .

Biological Activity

6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₈H₈N₄
  • Molecular Weight : 164.18 g/mol
  • CAS Number : 116056-06-5

Recent studies have highlighted the compound's ability to act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death linked to various inflammatory diseases and cancers. The compound exhibits significant anti-necroptotic activity in both human and murine cell lines, indicating its potential as a therapeutic agent in treating necroptosis-related conditions .

1. Anti-Necroptotic Activity

Research indicates that derivatives of 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole demonstrate potent anti-necroptotic effects. For instance:

  • Compound 26 : This derivative showed robust anti-necroptotic activity with over 90% recovery in human I2.1 cells at low concentrations (10 nM) and significant inhibition of RIPK1 enzymatic activity .

2. Antitumoral Effects

Another critical aspect of this compound is its antitumoral properties. Studies have shown that structural modifications can enhance its efficacy against cancer cells:

  • Structural Variations : Subtle changes in the phenyl group can tune the biological properties towards increased antiviral or antitumoral activities. For example, modifications leading to enhanced binding affinity to tubulin have been noted to inhibit tumor growth effectively .

3. Anti-Inflammatory Potential

Compounds containing the triazole moiety have been reported to exhibit anti-inflammatory activities. The presence of this moiety in 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole suggests potential applications in inflammatory disease management .

Case Studies

Study ReferenceCompound TestedBiological ActivityFindings
Compound 26Anti-necroptoticOver 90% recovery at 10 nM in I2.1 cells
Various DerivativesAntitumoralInhibition of tubulin polymerization leading to reduced tumor growth
Triazole DerivativesAnti-inflammatoryDemonstrated broad anti-inflammatory effects

Pharmacokinetics

In vivo pharmacokinetic studies have shown that while some derivatives exhibit low oral exposure, they maintain significant biological activity. This highlights the need for further optimization to improve bioavailability while retaining efficacy against targeted pathways like RIPK1 .

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